Cas no 1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid)

1,10-Phenanthroline-2-carboxylic acid is a heterocyclic compound featuring a phenanthroline core with a carboxylic acid functional group at the 2-position. This derivative is widely utilized as a chelating agent and ligand in coordination chemistry due to its strong binding affinity for transition metals, particularly iron and copper. Its structural rigidity and electron-rich aromatic system enhance stability in metal complexes, making it valuable in catalysis, analytical chemistry, and materials science. The carboxylic acid group further allows for functionalization or conjugation, broadening its applicability in synthesizing modified ligands or hybrid materials. High purity grades ensure consistent performance in research and industrial applications.
1,10-Phenanthroline-2-Carboxylic Acid structure
1891-17-4 structure
商品名:1,10-Phenanthroline-2-Carboxylic Acid
CAS番号:1891-17-4
MF:C13H8N2O2
メガワット:224.21482
CID:198269
PubChem ID:99561

1,10-Phenanthroline-2-Carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1,10-Phenanthroline-2-carboxylicacid
    • [1,10]phenanthroline-2-carboxylic acid
    • 2-(COO)-1,10-phen
    • 2-Carboxy-1,10-phenanthroline
    • 2-carboxyl-1,10-phenanthroline
    • 2-carboxyphenanthroline
    • AC1L40ZD
    • AC1Q5V3N
    • AR-1B4288
    • CTK0I0502
    • KST-1B1363
    • NSC242683
    • SureCN3930639
    • UNII-N269GEQ2TJ
    • A880473
    • DTXSID10172303
    • FT-0696631
    • CS-0203359
    • NSC-242683
    • N269GEQ2TJ
    • SCHEMBL3930639
    • NSC 242683
    • 1891-17-4
    • 1,10-Phenanthroline-2-carboxylic acid
    • DTXCID4094794
    • DB-027077
    • 1,10-Phenanthroline-2-Carboxylic Acid
    • MDL: MFCD09881313
    • インチ: InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)
    • InChIKey: MTAHTDBOMUECCQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C2C=CC3=CC=CN=C3C2=N1)O

計算された属性

  • せいみつぶんしりょう: 224.05864
  • どういたいしつりょう: 224.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 63.1A^2

じっけんとくせい

  • 密度みつど: 1.431
  • ふってん: 467.2°Cat760mmHg
  • フラッシュポイント: 236.3°C
  • 屈折率: 1.769
  • PSA: 63.08

1,10-Phenanthroline-2-Carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P230115-250mg
1,10-Phenanthroline-2-Carboxylic Acid
1891-17-4
250mg
$ 755.00 2022-06-03
Alichem
A019145478-1g
1,10-Phenanthroline-2-carboxylic acid
1891-17-4 95%
1g
$755.37 2023-09-02
Aaron
AR002IKM-100mg
1,10-phenanthroline-2-carboxylic acid
1891-17-4 97%
100mg
$18.00 2025-02-11
1PlusChem
1P002ICA-100mg
1,10-Phenanthroline-2-carboxylic acid
1891-17-4 95%
100mg
$64.00 2024-06-17
Ambeed
A726988-100mg
1,10-Phenanthroline-2-carboxylic acid
1891-17-4 97%
100mg
$26.0 2025-02-19
1PlusChem
1P002ICA-1g
1,10-Phenanthroline-2-carboxylic acid
1891-17-4 95%
1g
$275.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1894-1g
1,10-phenanthroline-2-carboxylic acid
1891-17-4 95%
1g
¥1128.0 2024-04-23
A2B Chem LLC
AB16282-250mg
1,10-Phenanthroline-2-carboxylic acid
1891-17-4 99%;RG
250mg
$61.00 2024-04-20
eNovation Chemicals LLC
Y1297733-5g
1,10-phenanthroline-2-carboxylic acid
1891-17-4 97%
5g
$2400 2025-02-21
eNovation Chemicals LLC
Y1297733-1g
1,10-phenanthroline-2-carboxylic acid
1891-17-4 97%
1g
$800 2025-02-28

1,10-Phenanthroline-2-Carboxylic Acid 関連文献

1,10-Phenanthroline-2-Carboxylic Acidに関する追加情報

1,10-Phenanthroline-2-Carboxylic Acid (CAS No. 1891-17-4): A Versatile Chelating Agent and Fluorescent Probe

1,10-Phenanthroline-2-Carboxylic Acid (CAS No. 1891-17-4) is a highly specialized derivative of phenanthroline that has gained significant attention in chemical research and industrial applications. This compound, often referred to as Phen-2-COOH in scientific literature, combines the excellent chelating properties of 1,10-phenanthroline with the added functionality of a carboxylic acid group, making it particularly valuable in coordination chemistry and materials science.

The molecular structure of 1,10-Phenanthroline-2-Carboxylic Acid features three fused aromatic rings with nitrogen atoms at positions 1 and 10, and a carboxyl group at position 2. This unique arrangement allows the compound to serve as both a bidentate ligand and a hydrogen bond donor, properties that are extensively utilized in the development of metal-organic frameworks (MOFs) and luminescent materials. Recent studies have highlighted its potential in photocatalysis and solar energy conversion, addressing current global interests in sustainable energy solutions.

In analytical chemistry, Phen-2-COOH is prized for its ability to form stable complexes with various metal ions, particularly transition metals. The compound's strong fluorescence when bound to certain metals makes it an excellent fluorescent probe for metal ion detection, a property that aligns with growing demands for sensitive environmental monitoring tools. Researchers are actively exploring its use in water quality testing and heavy metal detection, topics that frequently appear in environmental science searches.

The pharmaceutical industry has shown increasing interest in 1,10-Phenanthroline-2-Carboxylic Acid derivatives due to their potential biological activities. While the compound itself is primarily used as a research chemical, its structural analogs are being investigated for various therapeutic applications. This connects to trending searches about drug discovery and medicinal chemistry, particularly in the context of developing new metal-based therapeutics.

From a materials science perspective, 1891-17-4 serves as a valuable building block for creating functional materials. Its ability to coordinate with metal ions while providing additional binding sites through the carboxyl group makes it ideal for designing supramolecular architectures. Recent publications have demonstrated its utility in creating luminescent sensors and molecular switches, areas that receive substantial attention in nanotechnology forums and academic searches.

The synthesis of 1,10-Phenanthroline-2-Carboxylic Acid typically involves the oxidation of 2-methyl-1,10-phenanthroline, followed by purification steps to obtain high-purity material. Researchers and manufacturers emphasize the importance of high-purity phenanthroline derivatives for sensitive applications, a concern that frequently appears in chemical supplier inquiries and research protocols.

In the field of coordination polymers, Phen-2-COOH has emerged as a versatile linker molecule. Its rigid planar structure combined with the flexible coordination modes of both the nitrogen atoms and carboxyl group allows for the creation of diverse network topologies. This property aligns with current research trends in porous materials and gas storage applications, addressing common search queries about advanced materials for energy storage.

Quality control for 1,10-Phenanthroline-2-Carboxylic Acid typically involves HPLC analysis and characterization by NMR and mass spectrometry. The compound is generally supplied as a pale yellow to off-white powder with high purity (>98%), meeting the stringent requirements of research laboratories. Questions about phenanthroline derivative purity and characterization methods frequently appear in chemical forums and purchasing inquiries.

Storage recommendations for 1891-17-4 include keeping the compound in a cool, dry place away from light, typically at room temperature. While not classified as hazardous under standard regulations, proper handling procedures should be followed, as with all laboratory chemicals. This information responds to common safety-related searches about chemical storage best practices.

The global market for 1,10-Phenanthroline-2-Carboxylic Acid has seen steady growth, driven by increasing research activities in materials science and analytical chemistry. Suppliers often highlight its availability in various quantities, from milligram-scale for research purposes to bulk quantities for industrial applications. Pricing trends and phenanthroline derivative availability are frequent topics in procurement discussions.

Recent advancements have explored the use of Phen-2-COOH in molecular imaging and diagnostic applications. Its ability to form luminescent complexes with lanthanide ions has opened new possibilities in bioimaging, connecting to popular searches about fluorescence microscopy and cellular imaging techniques. These applications demonstrate the compound's versatility beyond traditional coordination chemistry.

Environmental scientists have investigated 1,10-Phenanthroline-2-Carboxylic Acid as a potential chelating agent for metal remediation. Its selective binding properties could be harnessed for metal recovery from industrial waste streams, a topic gaining traction in circular economy discussions and sustainable chemistry initiatives.

In academic settings, 1891-17-4 serves as an excellent teaching tool for demonstrating principles of coordination chemistry and supramolecular assembly. Its well-defined coordination behavior and visible color changes upon metal binding make it ideal for educational experiments, addressing frequent queries about demonstration chemistry and teaching laboratory materials.

The future research directions for 1,10-Phenanthroline-2-Carboxylic Acid appear promising, with ongoing investigations into its applications in molecular electronics and energy storage devices. As materials science continues to advance, this versatile compound is likely to find new roles in emerging technologies, maintaining its relevance in chemical research and industrial applications.

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